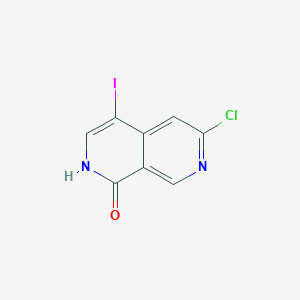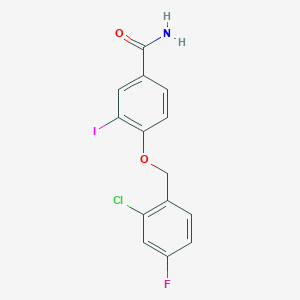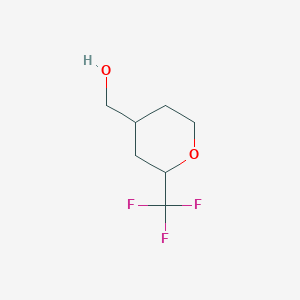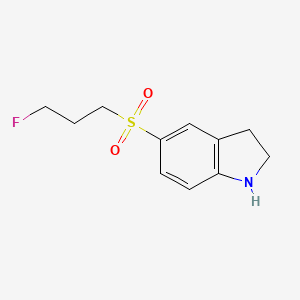
5-((3-Fluoropropyl)sulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Fluoropropyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluoropropyl)sulfonyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline and 3-fluoropropylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: Indoline is reacted with 3-fluoropropylsulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3-Fluoropropyl)sulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated indoline derivatives.
Scientific Research Applications
5-((3-Fluoropropyl)sulfonyl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to understand the interaction of indoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-((3-Fluoropropyl)sulfonyl)indoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in viral replication and cancer cell proliferation.
Pathways Involved: It inhibits key pathways, such as the viral RNA polymerase pathway and the cell cycle regulation pathway, leading to the suppression of viral replication and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: A similar compound with antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
5-((3-Fluoropropyl)sulfonyl)indoline is unique due to its specific fluoropropylsulfonyl group, which enhances its chemical stability and biological activity compared to other indoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H14FNO2S |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-(3-fluoropropylsulfonyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14FNO2S/c12-5-1-7-16(14,15)10-2-3-11-9(8-10)4-6-13-11/h2-3,8,13H,1,4-7H2 |
InChI Key |
HEYXGYOXFDYBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


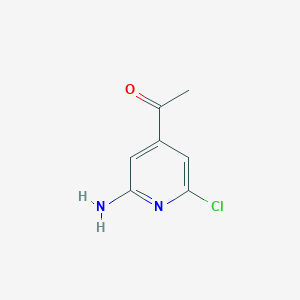
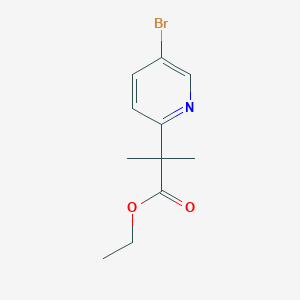

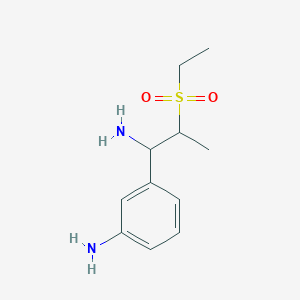
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)

